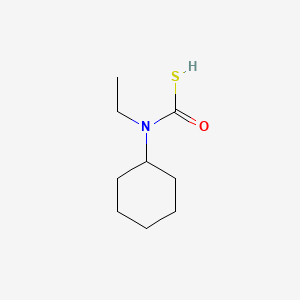![molecular formula C12H11N5O B14477269 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- CAS No. 66104-34-5](/img/structure/B14477269.png)
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which combines a triazole ring with a pyridine ring, making it a valuable scaffold in the search for biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- typically involves the annulation of the triazole ring to the pyridine ring. One common method is the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process often requires multiple steps, including the preparation of diamines containing functional substituents in the pyridine ring .
Industrial Production Methods
the general approach involves the use of high-yield synthetic routes that minimize the need for chromatographic purification .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as phosphodiesterase and lipases by binding to their active sites and preventing their normal function . This interaction disrupts the enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyridines and triazole derivatives, such as:
- 1,2,3-Triazolo[4,5-b]pyridine
- 1,2,4-Triazole
- 1,2,3-Triazole
Uniqueness
What sets 2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)- apart from these similar compounds is its specific substitution pattern and the presence of the methoxyphenyl group.
Propriétés
Numéro CAS |
66104-34-5 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)17-15-10-6-7-11(13)14-12(10)16-17/h2-7H,1H3,(H2,13,14,16) |
Clé InChI |
AVWBWRNIAZRTHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2N=C3C=CC(=NC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


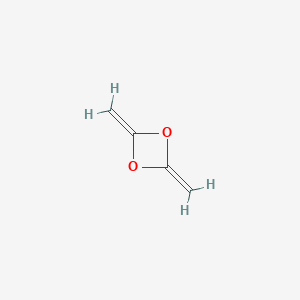
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)

![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
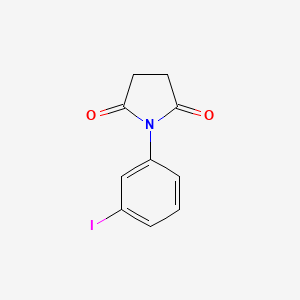
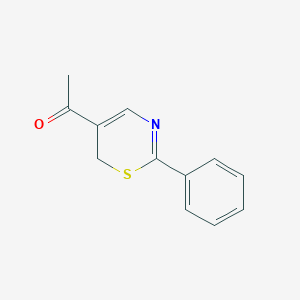

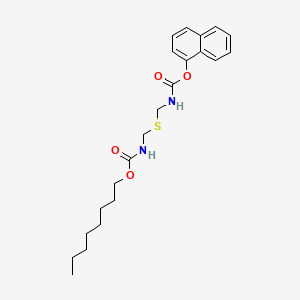
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
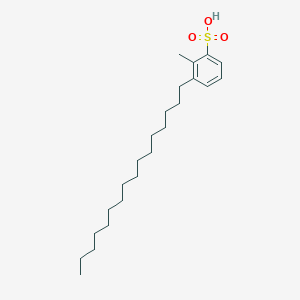

![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
